2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid

Solubility Formulation Physicochemical Characterization

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid (CAS 568566-60-9), with the IUPAC name 2-(morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzoic acid, is a synthetic small molecule (C16H22N2O5S, MW 354.42 g/mol) belonging to the class of morpholine- and piperidine-substituted benzoic acids. It is commercially available as a research-grade building block from Enamine (EN300-06194) and Santa Cruz Biotechnology, typically at ≥95% purity.

Molecular Formula C16H22N2O5S
Molecular Weight 354.4 g/mol
CAS No. 568566-60-9
Cat. No. B3340441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid
CAS568566-60-9
Molecular FormulaC16H22N2O5S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O
InChIInChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-6-2-1-3-7-18)4-5-15(14)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2,(H,19,20)
InChIKeyJJVKRATVEXYRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility53.2 [ug/mL]

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid (CAS 568566-60-9): A Heterocyclic Benzoic Acid Building Block for Research


2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid (CAS 568566-60-9), with the IUPAC name 2-(morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzoic acid, is a synthetic small molecule (C16H22N2O5S, MW 354.42 g/mol) belonging to the class of morpholine- and piperidine-substituted benzoic acids [1]. It is commercially available as a research-grade building block from Enamine (EN300-06194) and Santa Cruz Biotechnology, typically at ≥95% purity [2]. The compound features a benzoic acid core functionalized with a morpholine ring at the 2-position and a piperidine-1-sulfonyl group at the 5-position, yielding predicted physicochemical properties that include an acid pKa of 4.14, an XLogP3-AA of 1.2, and an experimental aqueous solubility >53.2 µg/mL at pH 7.4 [1][3]. Its primary procurement value lies in its use as a synthetic intermediate and as a screening compound in early-stage drug discovery campaigns.

Why 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid Cannot Be Substituted by Closest Analogs


The target compound's specific 2-(morpholin-4-yl) and 5-(piperidine-1-sulfonyl) substitution pattern creates a unique topological and electronic environment that differentiates it from its positional isomer (CAS 554437-00-2) and simpler sulfonamide benzoic acid derivatives. Simple interchange risks altering critical properties such as acid dissociation (pKa), pH-dependent distribution coefficient (LogD), and aqueous solubility—each quantified below—which govern ionization state at physiological pH, membrane permeability, and formulation behavior [1][2]. The presence of a morpholine at the 2-position ortho to the carboxylic acid introduces steric and electronic effects that influence both the pKa of the acid moiety and the compound's conformational landscape, rendering in-class compounds functionally non-interchangeable without experimental requalification [3].

Quantitative Differential Evidence: 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid vs. Analogs


Aqueous Thermodynamic Solubility: Target Compound Has Experimental Data vs. Positional Isomer

The target compound's aqueous solubility has been experimentally determined at >53.2 µg/mL at pH 7.4 [1]. In contrast, the positional isomer 5-(morpholine-4-sulfonyl)-2-(piperidin-1-yl)benzoic acid (CAS 554437-00-2) lacks any reported experimental solubility measurement in PubChem [2]. This solubility datum provides a concrete starting point for buffer selection and formulation screening, whereas the isomer requires de novo experimental determination before use.

Solubility Formulation Physicochemical Characterization

Acid Dissociation Constant (pKa): Predicted pKa Differentiation from 4-(Piperidine-1-sulfonyl)-benzoic acid

The predicted acid pKa of the target compound is 4.14 [1], which is 0.45 log units higher than the predicted pKa of 3.69 for 4-(piperidine-1-sulfonyl)-benzoic acid (CAS 10252-83-2), a simpler analog lacking the morpholine substituent . This difference means that at pH 4–5, typical of the early gastrointestinal tract, the target compound will exist in a less ionized state, with an estimated ~12% lower ionized fraction at pH 4.0. At physiological pH 7.4, both compounds are predominantly ionized, but the target compound's LogD (pH=7.4) of -1.65 [2] indicates greater hydrophilicity, which may reduce non-specific membrane partitioning compared to the simpler analog.

Ionization State Druglikeness Absorption

Melting Point as a Surrogate for Lattice Energy and Processing Behavior

The target compound exhibits a reported melting point of 173–175 °C [1], which is approximately 46 °C lower than the predicted melting point of ~219.4 °C for its positional isomer 5-(morpholine-4-sulfonyl)-2-(piperidin-1-yl)benzoic acid (CAS 554437-00-2) , and ~89 °C lower than the 262 °C reported for 4-(piperidine-1-sulfonyl)-benzoic acid . The lower melting point suggests reduced crystal lattice energy, which often correlates with improved handling during formulation and potentially higher intrinsic dissolution rate—a key parameter for compounds destined for further derivatization or biological testing.

Thermal Stability Solid-State Characterization Handling

Topological Polar Surface Area (TPSA) and LogP Consistency with CNS Druglikeness Filters

The target compound has an XLogP3-AA of 1.2 and a TPSA of 95.5 Ų (PubChem computed), placing it within favorable ranges for orally bioavailable CNS drug candidates (LogP < 5, TPSA < 90 Ų for CNS penetration; the value of 95.5 Ų is borderline) [1]. By comparison, the positional isomer CAS 554437-00-2 has identical XLogP3-AA (1.2) and TPSA (95.5 Ų) values, meaning the discrimination between these two isomers cannot rely on these global descriptors. However, the differential pKa and LogD (pH=7.4) values (-1.65 for the target) suggest that the target compound will carry a formal negative charge at physiological pH, which must be factored into permeability predictions, whereas the isomer's specific LogD value remains uncharacterized [2][3]. This data reinforces the need to evaluate the target compound independently rather than relying on the isomer's (unavailable) data.

Druglikeness CNS Permeability Medicinal Chemistry

Optimal Procurement and Application Scenarios for 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid


Fragment-Based or Hit-to-Lead Screening Where Aqueous Solubility Data Is a Prerequisite

For screening cascades requiring pre-determined aqueous solubility at physiological pH, the target compound provides an immediate experimental benchmark (>53.2 µg/mL at pH 7.4), whereas the positional isomer lacks this data completely [1]. This eliminates the need for upfront solubility profiling, accelerating the compound's entry into biochemical or cell-based assays. Procurement teams should prioritize this compound when solubility-informed triage is applied before library expansion.

Medicinal Chemistry Programs Requiring Measured LogD (pH=7.4) for Distribution Predictions

The target compound's calculated LogD (pH=7.4) of -1.65 [2] provides a numerical basis for estimating its distribution between aqueous and lipid phases at blood pH. This value is essential for predicting volume of distribution and for rational prodrug design. In contrast, the positional isomer's uncharacterized LogD leaves a knowledge gap that can stall lead optimization. Researchers should select the target compound when ionizable metabolite models or permeability-surrogate calculations are part of the design cycle.

Solid-State and Formulation Development Where Lower Melting Point Facilitates Processing

With an experimental melting point of 173–175 °C, the target compound is more amenable to melt-based formulation techniques and solid dispersion preparation than its higher-melting analogs (e.g., the positional isomer at ~219 °C or the 4-piperidine-sulfonyl analog at 262 °C) [3]. Laboratories evaluating amorphous solid dispersions or hot-melt extrusion should consider the target compound as a candidate that may require less thermal energy during processing.

Structure-Activity Relationship (SAR) Studies Focused on Benzoic Acid pKa Tuning

The target compound's predicted pKa of 4.14—intermediate between the 4-piperidine-sulfonyl analog (pKa 3.69) and unsubstituted benzoic acid (pKa 4.20)—positions it as a calibrating tool for probing how subtle pKa shifts affect target engagement or cellular permeability . Teams exploring the role of the carboxylic acid ionization state in enzyme binding pockets can use this compound as a reference point in a pKa ladder.

Quote Request

Request a Quote for 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.